
Agent antituberculeux-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DPPB and has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Traitement de la tuberculose
L'agent antituberculeux-3 a été identifié comme un candidat potentiel pour le traitement de la tuberculose (TB). Son mécanisme d'action implique la perturbation de la synthèse de la paroi cellulaire de Mycobacterium tuberculosis, la bactérie responsable de la TB. Cette perturbation est cruciale car la bactérie a développé une résistance à de nombreux médicaments actuels .
Gestion de la tuberculose résistante aux médicaments
Le composé est prometteur pour la gestion des souches de TB résistantes aux médicaments. Comme M. tuberculosis a développé une résistance aux médicaments antituberculeux disponibles en clinique, de nouveaux agents comme l'this compound sont nécessaires pour lutter contre ces souches résistantes .
Nouvelles échafaudages de médicaments
En raison de sa structure unique, l'this compound sert d'échafaudage novateur pour le développement de nouveaux médicaments. Son cadre hétérocyclique à azote fusionné est particulièrement précieux pour créer des médicaments qui ciblent les vulnérabilités spécifiques des agents pathogènes .
Ciblage de la protéolyse bactérienne
Les informations structurelles du composé ont permis la conception de chimères de ciblage de la protéolyse bactérienne (BacPROTACs). Ce sont des agents thérapeutiques innovants qui ciblent les protéines mycobactériennes intracellulaires pour la digestion protéolytique, offrant une nouvelle approche du traitement de la TB .
Inhibition de la biosynthèse des sidérophores
L'this compound cible la salicylate synthase MbtI, une enzyme essentielle dans la voie de biosynthèse des sidérophores mycobactériens. Cette voie est absente dans les cellules humaines, ce qui en fait une cible attrayante pour la thérapie antituberculeuse .
Perméabilité cellulaire améliorée
La perméabilité cellulaire connue du composé est avantageuse pour la délivrance du médicament. Il peut pénétrer efficacement les cellules bactériennes, assurant que le médicament atteint son site cible à l'intérieur de la bactérie .
Thérapie adjuvante
La recherche suggère que l'this compound pourrait être utilisé comme thérapie adjuvante aux traitements existants de la TB. En le combinant avec les médicaments actuels, il peut améliorer les résultats du traitement, en particulier dans les cas de TB multirésistante .
Études pharmacocinétiques
Le composé fait également l'objet d'études pharmacocinétiques pour comprendre son profil d'absorption, de distribution, de métabolisme et d'excrétion (ADME). Ces informations sont essentielles pour optimiser le dosage et les voies d'administration pour une efficacité thérapeutique maximale .
Mécanisme D'action
Target of Action
Antitubercular agents generally target mycobacteria, inhibiting their growth or selectively destroying them .
Mode of Action
Antitubercular medications typically work by impacting the synthesis or transcription of mycobacteria rna or inhibiting the synthesis of mycolic acids in the cellular wall .
Biochemical Pathways
It can be inferred that the compound interferes with the rna synthesis or mycolic acid synthesis pathways in mycobacteria .
Result of Action
The general effect of antitubercular agents is the inhibition of growth or selective destruction of mycobacteria .
Analyse Biochimique
Biochemical Properties
It is known that the compound interacts with key enzymes and proteins involved in the metabolic processes of Mycobacterium tuberculosis . The nature of these interactions is likely to be complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity .
Cellular Effects
Antitubercular Agent-3 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Antitubercular Agent-3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are crucial to its antitubercular activity.
Temporal Effects in Laboratory Settings
The effects of Antitubercular Agent-3 over time in laboratory settings are an important area of study. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its potential as a therapeutic agent .
Dosage Effects in Animal Models
Studies on the effects of different dosages of Antitubercular Agent-3 in animal models are essential for determining its safety and efficacy. These studies can reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Antitubercular Agent-3 is involved in various metabolic pathways within the bacterial cell. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . Understanding these interactions is key to understanding the compound’s mechanism of action.
Transport and Distribution
The transport and distribution of Antitubercular Agent-3 within cells and tissues is a critical aspect of its pharmacokinetics. It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of Antitubercular Agent-3 can have significant effects on its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-3-4-12(2)19(11)14-7-5-13(6-8-14)17(23)18-20-15(21)9-10-16(20)22/h3-8H,9-10H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKYBONACNZVMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN3C(=O)CCC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453117-94-6 |
Source


|
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

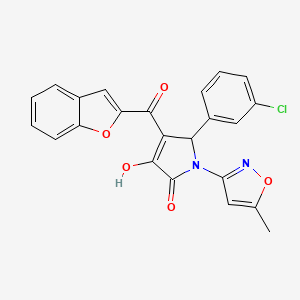
![6-(3-methoxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360957.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2360960.png)
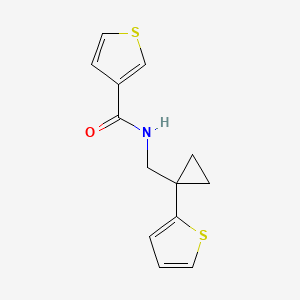
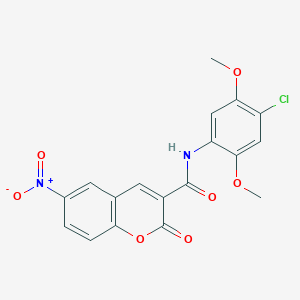
![1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360963.png)
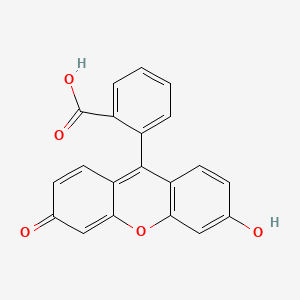
![N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine](/img/structure/B2360967.png)
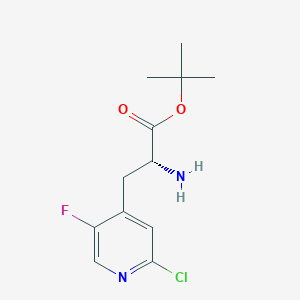
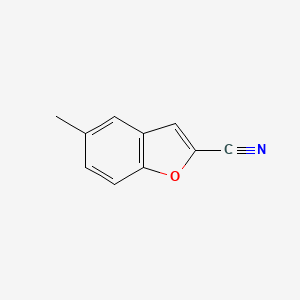
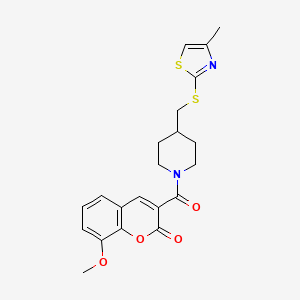
methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
![1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2360978.png)